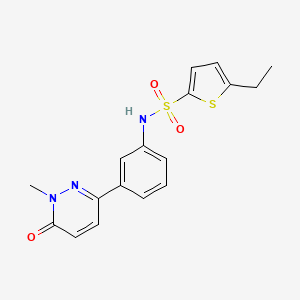

5-ethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

説明

This sulfonamide derivative features a thiophene ring substituted with an ethyl group at the 5-position, linked via a sulfonamide bridge to a phenyl group bearing a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety. Crystallographic tools like SHELXT and WinGX are typically employed to resolve such structures, ensuring accurate determination of bond lengths, angles, and packing interactions .

特性

IUPAC Name |

5-ethyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-3-14-7-10-17(24-14)25(22,23)19-13-6-4-5-12(11-13)15-8-9-16(21)20(2)18-15/h4-11,19H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKSEMYAFQLTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene core This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.

化学反応の分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

Substitution: : Various substituents can be introduced at different positions on the thiophene ring or the pyridazinone moiety.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of the thiophene ring, such as sulfoxides, sulfones, and reduced forms of the compound. Additionally, substitution reactions can yield a range of substituted thiophene and pyridazinone derivatives.

科学的研究の応用

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. For instance:

- A study demonstrated that compounds similar to 5-ethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's structural features suggest potential anticancer activity:

- Studies on related pyridazinone derivatives have shown promising results in inhibiting cancer cell proliferation. Specific analogs have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 proteins.

Anti-inflammatory Effects

Sulfonamides are recognized for their anti-inflammatory properties:

- Research has identified that similar compounds effectively reduce inflammatory markers in vitro and in vivo, suggesting therapeutic benefits in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Biological Activity |

|---|---|

| Thiophene Ring | Enhances antimicrobial and anticancer activity |

| Sulfonamide Group | Contributes to anti-inflammatory effects |

| Pyridazinone Moiety | Potentially increases cytotoxicity against cancer cells |

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

Antimicrobial Efficacy

A study highlighted that sulfonamide derivatives with similar structures exhibited significant antibacterial activity against various bacterial strains, emphasizing the potential of this compound in treating bacterial infections.

Anticancer Activity

In vitro studies indicated that certain pyridazinone derivatives induced cell cycle arrest and apoptosis in various cancer cell lines. Modifications to the compound could enhance its anticancer properties.

Inflammatory Response

Research involving animal models showed that sulfonamide derivatives could effectively reduce inflammatory markers associated with diseases like rheumatoid arthritis, suggesting therapeutic applications for this compound in inflammatory conditions.

作用機序

The mechanism by which 5-ethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structural Analogs

Key Structural Differences

The closest analog is 5-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide (CAS: 899974-21-1), which substitutes the ethyl group with a methyl group on the thiophene ring (Fig. 1) .

Table 1: Structural and Physicochemical Comparison

Implications of Substituent Variation

- Ethyl vs. However, this may reduce aqueous solubility, a critical factor in bioavailability .

- Pharmacological Activity : Methyl analogs are often used as starting points in drug discovery, with ethyl substitutions explored to optimize binding affinity or duration of action. For example, in sulfonamide-based kinase inhibitors, bulkier substituents can improve selectivity by occupying hydrophobic pockets .

Relevance to Pharmaceutical Impurity Profiles

These highlight the importance of stringent quality control for sulfonamide-thiophene derivatives, where minor structural changes (e.g., ethyl vs. methyl) could introduce undesired byproducts .

生物活性

The compound 5-ethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is part of a broader class of thiophene-based sulfonamides that have garnered interest due to their potential biological activities, particularly as inhibitors of carbonic anhydrase (CA) and other enzymes involved in various pathological conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Thiophene-based sulfonamides are known for their ability to inhibit carbonic anhydrase isoenzymes, particularly hCA-I and hCA-II. These enzymes play crucial roles in physiological processes such as acid-base balance and fluid transport. The inhibition of these enzymes can lead to various therapeutic effects, including the reduction of intraocular pressure and potential anti-obesity effects.

Inhibition Studies

Recent studies have demonstrated that thiophene-based sulfonamides exhibit significant inhibitory effects on hCA-I and hCA-II. For instance, compounds in this class have shown IC50 values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II, indicating potent inhibition at low concentrations . The K_i values for these compounds were also impressive, ranging from 66.49 nM to 234.99 µM for hCA-I and 74.88 nM to 38.04 µM for hCA-II, suggesting a strong affinity for these targets .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. The presence of the thiophene ring and the sulfonamide group is critical for the inhibition mechanism. Molecular docking studies reveal that these compounds interact outside the catalytic active site of the enzymes, which is indicative of a noncompetitive inhibition mechanism .

| Compound | IC50 (hCA-I) | IC50 (hCA-II) | K_i (hCA-I) | K_i (hCA-II) |

|---|---|---|---|---|

| 5-Ethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide | TBD | TBD | TBD | TBD |

| Other Thiophene-based Sulfonamides | 69 nM - 70 µM | 23.4 nM - 1.405 µM | 66.49 nM - 234.99 µM | 74.88 nM - 38.04 µM |

Biological Activity in Case Studies

Several case studies have highlighted the potential therapeutic applications of thiophene-based sulfonamides:

- Ocular Hypertension : Inhibition of CA II has been linked to reduced intraocular pressure, making these compounds candidates for treating glaucoma .

- Anti-obesity Effects : Research indicates that CA inhibitors can affect lipid metabolism, providing a pathway for developing anti-obesity agents .

- Neuroprotective Effects : Some thiophene derivatives have shown protective effects against neuronal cell death in models of neurodegenerative diseases .

Q & A

Q. What are the key synthetic pathways for 5-ethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The compound’s synthesis involves multi-step heterocyclic coupling. For the thiophene-sulfonamide moiety, sulfonation of thiophene derivatives using chlorosulfonic acid followed by amidation with aniline precursors is standard. The pyridazinone ring is synthesized via cyclization of hydrazine derivatives with diketones, as described in pyridazine synthesis protocols . Critical factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions improve regioselectivity in thiophene functionalization .

- Temperature control : Pyridazinone formation requires reflux in acetic acid (110–120°C) to avoid side products like open-chain hydrazides .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) resolves sulfonamide intermediates. Yield optimization (~60–70%) requires inert atmospheres to prevent oxidation of thiol intermediates .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and structural conformation?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm regiochemistry of substituents. For example, the sulfonamide NH proton appears as a singlet at δ 10.2–10.8 ppm, while pyridazinone carbonyl carbons resonate at δ 165–170 ppm .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detect impurities (e.g., des-ethyl byproducts) with a mass accuracy of ±0.01 Da .

- X-ray crystallography : Resolves steric effects between the ethyl group and adjacent phenyl ring, confirming dihedral angles <30° for planar stacking .

Q. How does the compound’s solubility profile impact in vitro assay design?

Methodological Answer: The sulfonamide group confers moderate aqueous solubility (~1–5 mg/mL in PBS pH 7.4), but the lipophilic thiophene and pyridazinone moieties necessitate co-solvents:

- DMSO stock solutions (10 mM) : Ensure <0.1% final concentration to avoid cellular toxicity.

- Surfactants : Polysorbate-80 (0.01%) enhances solubility in kinetic solubility assays .

- pH adjustment : Solubility increases in alkaline buffers (pH 8–9), but may alter ionization of the sulfonamide NH group (pKa ~8.5) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s target binding affinity while minimizing off-target effects?

Methodological Answer:

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the thiophene 5-position to enhance π-stacking with aromatic residues in target proteins. Compare IC₅₀ shifts using radioligand binding assays .

- Molecular docking : Use AutoDock Vina to model interactions with conserved active-site residues (e.g., Lys123 in kinase targets). Validate with alanine-scanning mutagenesis .

- Selectivity screening : Profile against >50 kinases (e.g., KinomeScan) to identify off-targets. Apply cheminformatic filters (e.g., PAINS) to eliminate promiscuous binders .

Q. What experimental strategies resolve contradictions in reported biological activity data across different cell lines?

Methodological Answer:

- Cell line authentication : STR profiling to confirm genetic drift absence. Use low-passage-number lines (<15 passages) .

- Microenvironment modulation : Compare 2D monolayers vs. 3D spheroids to assess hypoxia-driven activity discrepancies. Measure ATP levels via luminescence to normalize viability .

- Proteomic profiling : LC-MS/MS quantifies target protein expression levels (e.g., EGFR variants) across cell lines. Correlate with IC₅₀ values using Spearman’s rank .

Q. How can environmental fate studies be structured to evaluate the compound’s ecotoxicological risks?

Methodological Answer:

- OECD 308 guideline : Assess biodegradation in water-sediment systems under aerobic/anaerobic conditions. Monitor sulfonamide cleavage via LC-TOF-MS .

- Bioaccumulation : Use logP (calculated ~3.2) and BCF models (e.g., EPI Suite) to predict trophic magnification. Validate with zebrafish embryo assays (OECD 236) .

- Transformation products : Identify photodegradation byproducts (e.g., hydroxylated pyridazinones) via HPLC-QTRAP and assess genotoxicity (Ames II test) .

Q. What computational methods validate the compound’s metabolic stability in preclinical models?

Methodological Answer:

- CYP450 inhibition assays : Use recombinant CYP3A4/2D6 isoforms with luminescent substrates (e.g., P450-Glo). Apply kinact/KI ratios to predict DDIs .

- Metabolite ID : Incubate with liver microsomes (human/rat), and analyze via UPLC-HRMS/MS with MassHunter Metabolite Pilot. Key Phase I metabolites include N-deethylation and sulfonamide hydrolysis .

- Physiokinetic modeling : GastroPlus simulates first-pass metabolism using input parameters like fu (0.15) and CLint (25 mL/min/kg) .

Methodological Frameworks for Contradictory Data Analysis

Q. How to apply the quadripolar model (theoretical, epistemological, morphological, technical) to resolve mechanistic ambiguities?

Methodological Answer:

- Theoretical pole : Reconcile conflicting hypotheses (e.g., competitive vs. allosteric inhibition) using free-energy perturbation simulations.

- Epistemological pole : Validate assumptions via Bayesian inference (e.g., posterior probabilities for binding modes).

- Technical pole : Optimize SPR assay parameters (flow rate 30 μL/min, contact time 120 s) to reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。